N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide
Description
N-(2-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a fused pyrrolo[3,2,1-ij]quinolin core with a 2-oxo group and a thiophene-2-carboxamide substituent at the 8-position.
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-14-9-11-8-12(17-16(20)13-4-2-6-21-13)7-10-3-1-5-18(14)15(10)11/h2,4,6-8H,1,3,5,9H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFXXZNAMUXQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CS4)CC(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields a tricyclic indole intermediate, which can then be further modified to introduce the thiophene carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as anti-cancer or anti-inflammatory activity .
Comparison with Similar Compounds
Core Modifications: Pyrroloquinolinone Derivatives
The pyrrolo[3,2,1-ij]quinolinone framework is a common motif in several analogs. Key variations include substituents on the nitrogen atom, halogenation, and fused heterocycles:
Insights :
Thiophene Carboxamide Analogs
Replacement of the thiophene-2-carboxamide group alters electronic properties and binding affinity:
Insights :
Biological Activity
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique fused bicyclic structure that contributes to its biological properties. Its molecular formula is , and it has a molecular weight of 442.5 g/mol. The presence of both thiophene and pyrroloquinoline moieties suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O5S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 898427-09-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may function as an enzyme inhibitor and receptor modulator:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways associated with disease progression.
- Receptor Binding : Its structure allows it to bind to certain receptors, potentially modulating signaling pathways critical for cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In Vitro Studies : Research has demonstrated that derivatives of pyrroloquinoline compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation via modulation of the Bcl-2 family proteins .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary tests indicate that it exhibits inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
A study explored the effects of this compound on human cancer cell lines. The results indicated:
- IC50 Values : The compound displayed IC50 values lower than those of established chemotherapeutics in certain cancer models.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and specific enzymes involved in metabolic disorders:
- Inhibition Assay Results : The compound showed promising results in inhibiting target enzymes with a significant reduction in activity compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
